3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine
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Overview
Description
3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine is a chemical compound belonging to the class of pyrazolopyridines These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyridine derivative with a chloro-substituted pyrazole in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its therapeutic potential in various medical applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, which could be beneficial in the treatment of certain conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine
1H-Pyrazolo[4,3-b]pyridin-3-amine
3-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine
Uniqueness: 3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine stands out due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. This makes it distinct from other pyrazolopyridines and enhances its utility in various applications.
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-b]pyridin-6-amine |
InChI |
InChI=1S/C6H5ClN4/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
InChI Key |
WQRBAZFWVZCCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Cl)N |
Origin of Product |
United States |
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